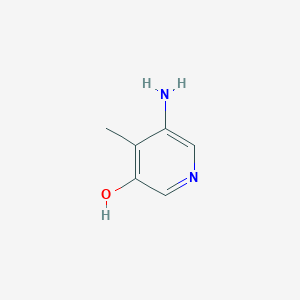

5-Amino-4-methylpyridin-3-ol

Description

5-Amino-4-methylpyridin-3-ol is a pyridine derivative characterized by a hydroxyl group at position 3, an amino group at position 5, and a methyl substituent at position 3. Comparisons must therefore rely on structurally analogous pyridine derivatives documented in the evidence.

Properties

IUPAC Name |

5-amino-4-methylpyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-5(7)2-8-3-6(4)9/h2-3,9H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWDYBKOHYMMHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858674 | |

| Record name | 5-Amino-4-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402672-81-4 | |

| Record name | 5-Amino-4-methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Amino-4-methylpyridin-3-ol involves the Suzuki cross-coupling reaction. This reaction typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed coupling with arylboronic acids . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-methylpyridin-3-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 5-amino-4-methylpyridin-3-one, while reduction of the amino group can produce 4-methylpyridin-3-amine.

Scientific Research Applications

5-Amino-4-methylpyridin-3-ol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

Industry: The compound can be used in the development of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-Amino-4-methylpyridin-3-ol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity and function. Additionally, the compound’s structure allows it to participate in various biochemical pathways, potentially modulating biological processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of 5-Amino-4-methylpyridin-3-ol and related compounds from the evidence:

Key Observations

Substituent Position and Reactivity: The position of amino and hydroxyl groups significantly influences reactivity. Methoxy (OCH₃) and bromo (Br) groups in analogs like 3-Amino-5-methoxypyridin-4-ol·2HCl () and 3-Amino-5-bromopyridin-4-ol () alter electronic properties.

Hydrogen Bonding and Applications: Compounds like 4-(Aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol () feature multiple hydroxyl and aminomethyl groups, enhancing hydrogen-bonding capacity. This property is critical in pharmaceutical design, where solubility and target binding are prioritized. In contrast, this compound’s methyl group may increase lipophilicity, favoring membrane permeability in drug candidates.

Safety and Handling: While safety data for this compound are unavailable, 2-Aminopyridin-3-ol () is regulated under REACH, with documented handling precautions (e.g., poison center contact requirements). This suggests that amino-pyridinol derivatives may require careful toxicity evaluation.

Research Implications and Gaps

- Synthetic Utility: The methyl group in this compound could facilitate regioselective reactions, similar to how bromo and methoxy groups direct substitutions in analogs ().

- Biological Activity: Amino and hydroxyl groups are common in bioactive molecules (e.g., kinase inhibitors).

- Data Limitations: Direct experimental data (e.g., pKa, solubility) for this compound are absent in the provided evidence. Further studies are needed to quantify its physicochemical properties and reactivity.

Biological Activity

5-Amino-4-methylpyridin-3-ol (also known as 4-methyl-3-pyridinamine) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C6H8N2O

- Molecular Weight : 128.14 g/mol

- IUPAC Name : this compound

The compound features an amino group, a hydroxyl group, and a methyl group attached to a pyridine ring, contributing to its reactivity and biological properties.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties . In vitro studies indicate that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that the compound is particularly effective against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

These results highlight its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

In vitro assays have shown that this compound possesses anticancer properties , particularly against breast cancer (MCF-7) and lung cancer (H-460) cell lines. The compound demonstrated moderate to strong antiproliferative effects, with IC50 values indicating significant cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| H-460 | 15 |

The mechanism of action appears to involve the induction of apoptosis in cancer cells, likely through the modulation of key signaling pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Interaction : It is suggested that this compound interacts with various receptors, potentially modulating cellular signaling pathways related to inflammation and cell growth.

- Reactive Oxygen Species (ROS) Generation : The compound might induce oxidative stress in microbial and cancer cells, leading to cell death .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against clinical isolates of Staphylococcus aureus. The results indicated a dose-dependent inhibition of bacterial growth, supporting its potential as an alternative treatment for resistant strains .

Case Study 2: Anticancer Properties

In another investigation focusing on its anticancer effects, researchers treated MCF-7 cells with varying concentrations of this compound. The study revealed a significant reduction in cell viability at concentrations above 10 µM, suggesting its utility in breast cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.